![molecular formula C20H22N4O2S B2738037 4-(6-ethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide CAS No. 1207054-15-6](/img/structure/B2738037.png)
4-(6-ethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-ethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide, also known as ETT, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. ETT is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure has shown promising results in various studies.
Scientific Research Applications
Antimicrobial Studies and Antioxidant Correlations
The compound has been investigated for its antimicrobial properties. A study synthesized aminothiazole Schiff base ligands (S1) and (S2) by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde. These ligands were then chelated with bivalent metals (cobalt, nickel, copper, and zinc). Notably, the Gram-positive bacterium Micrococcus luteus and the Gram-negative bacterium Escherichia coli exhibited significant inhibition zones (20 mm and 21 mm, respectively) for specific compounds. Additionally, the compound demonstrated antioxidant activity, making it a potential candidate for further exploration.
Medicinal Role and Metal Chelates
Metal-based complexes have garnered interest as potential drugs with fewer side effects than cisplatin. The metal chelates formed by this compound were found to be more biocompatible than the free ligands due to their chelation phenomenon. Theoretical studies using density functional theory (DFT) revealed their octahedral geometry. The relative order of medicinal studies was as follows: reference drugs > metal chelates > ligands .
Liquid Crystal Properties
While not directly related to biological applications, it’s worth noting that heterocyclic structures, including benzothiazole derivatives, have been explored for their liquid crystal behavior . The compound’s structural features may contribute to its potential use in liquid crystal displays or other optoelectronic applications.
Dye Synthesis and Colorant Applications
Given the presence of benzothiazole and phenylpiperazine moieties, this compound could be useful in dye synthesis. Researchers have synthesized azo dyes using similar benzothiazole derivatives . Its potential as a colorant or dye precursor merits exploration.
properties
IUPAC Name |
4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-2-26-16-8-9-17-18(14-16)27-20(22-17)24-12-10-23(11-13-24)19(25)21-15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLGDSCAZKRMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.